molecular formula C8H12O8P2 B1673911 L-690,330 CAS No. 142523-38-4

L-690,330

Cat. No.: B1673911
CAS No.: 142523-38-4
M. Wt: 298.12 g/mol
InChI Key: JKOCAAWWDVHWKB-UHFFFAOYSA-N
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Description

L-690,330 is a competitive inhibitor of inositol monophosphatase (IMPase). IMPase plays a crucial role in the phosphatidylinositol (PI) cycle cell signaling pathway. It is involved in the metabolism of inositol phosphates, specifically converting inositol monophosphate (Ins(1)P) to inositol (Ins) and inositol (3) phosphate esters (Ins(3)P) .

Biochemical Analysis

Biochemical Properties

The role of [1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid in biochemical reactions is significant. It inhibits the formation, growth, and dissolution of hydroxyapatite crystals by chemisorption to calcium phosphate surfaces . This interaction with calcium phosphate surfaces suggests that it may interact with enzymes, proteins, and other biomolecules involved in calcium metabolism and bone formation.

Cellular Effects

The effects of [1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid on cells and cellular processes are not fully understood. It is known to be stable to hydrolysis and shows excellent scale and corrosion inhibition effects under high temperature . These properties suggest that it may influence cell function by protecting cells from oxidative stress and damage.

Molecular Mechanism

The molecular mechanism of action of [1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid is complex and involves several interactions at the molecular level. It is known to chelate with Fe, Cu, and Zn ions to form stable chelating compounds . This suggests that it may exert its effects through binding interactions with these and other biomolecules, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of [1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid in laboratory settings are not well documented. It is known to have good chemical stability under high pH value, hard to be hydrolyzed, and hard to be decomposed under ordinary light and heat conditions . This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies.

Preparation Methods

Synthetic Routes:

The synthetic routes for L-690,330 are not widely documented. it is typically synthesized through chemical reactions involving specific precursors. Unfortunately, detailed synthetic pathways remain proprietary or unpublished.

Industrial Production:

Information regarding large-scale industrial production methods for this compound is scarce. The compound is primarily available for research purposes.

Chemical Reactions Analysis

L-690,330 undergoes various chemical reactions, including oxidation, reduction, and substitution. Let’s explore some key aspects:

  • Oxidation and Reduction:

    • This compound may participate in redox reactions, altering its oxidation state.
    • Common reagents for oxidation include peroxides, while reducing agents like hydrides can reduce it.
    • Major products depend on reaction conditions and substituents.
  • Substitution Reactions:

    • This compound can undergo nucleophilic substitution reactions.
    • Reagents like alkyl halides or acyl chlorides may be involved.
    • Substituted derivatives are formed as products.

Scientific Research Applications

L-690,330 finds applications across scientific disciplines:

Comparison with Similar Compounds

While L-690,330’s uniqueness lies in its competitive inhibition of IMPase, similar compounds include:

    Other IMPase Inhibitors:

Properties

IUPAC Name

[1-(4-hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O8P2/c1-8(17(10,11)12,18(13,14)15)16-7-4-2-6(9)3-5-7/h2-5,9H,1H3,(H2,10,11,12)(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOCAAWWDVHWKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC1=CC=C(C=C1)O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20931504
Record name [1-(4-Hydroxyphenoxy)ethane-1,1-diyl]bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142523-38-4
Record name L 690330
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142523384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1-(4-Hydroxyphenoxy)ethane-1,1-diyl]bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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